4,4'-(1-Methyldecylidene)bisphenol, also known by its chemical structure as 1,1-bis(4-hydroxyphenyl)decane-1-one, is a synthetic organic compound belonging to the bisphenol family. This compound is characterized by two phenolic groups linked by a methyldecylidene bridge. Its unique structure imparts specific physical and chemical properties that distinguish it from other bisphenols, making it a subject of interest in various fields of research and industry.
These reactions enable the compound to be modified for specific applications in materials science and organic synthesis.
The synthesis of 4,4'-(1-Methyldecylidene)bisphenol typically involves the condensation reaction of phenolic compounds with aldehydes or ketones under acidic or basic conditions. Common methods include:
4,4'-(1-Methyldecylidene)bisphenol finds applications in various fields:
Several compounds share structural similarities with 4,4'-(1-Methyldecylidene)bisphenol. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Bisphenol A | Two phenolic groups | Widely used; known endocrine disruptor |
| Bisphenol S | Two phenolic groups | Contains sulfonic acid; used in epoxy resins |
| 4,4'-Isopropylidenediphenol | Two phenolic groups | Used as a stabilizer in plastics |
| 2,2-Bis(4-hydroxyphenyl)propane | Two phenolic groups | Commonly known as bisphenol A; significant industrial use |
The uniqueness of 4,4'-(1-Methyldecylidene)bisphenol lies in its methyldecylidene bridge, which alters its physical properties compared to these similar compounds. This structural modification may lead to different reactivity patterns and applications in material science.
The systematic name for 4,4'-(1-Methyldecylidene)bisphenol is 4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol, as defined by IUPAC rules. This nomenclature reflects the compound’s core structure:
Alternative names include 4,4'-(1-methyldecylidene)diphenol and 1,1-bis(4-hydroxyphenyl)undecane-1-ol, though the former is more commonly used in industrial contexts.
The molecular formula $$ \text{C}{23}\text{H}{32}\text{O}_{2} $$ corresponds to a molecular weight of 340.50 g/mol. Key compositional features include:
A comparative analysis with related bisphenols reveals its larger molecular size:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Bisphenol A (BPA) | $$ \text{C}{15}\text{H}{16}\text{O}_{2} $$ | 228.29 |
| 4,4'-(1-Methyldecylidene)bisphenol | $$ \text{C}{23}\text{H}{32}\text{O}_{2} $$ | 340.50 |
Computational models, such as density functional theory (DFT) and molecular mechanics simulations, predict the compound’s three-dimensional conformation:
FTIR analysis identifies functional groups through characteristic absorption bands:
The compound exhibits a strong absorption band at 275–280 nm due to π→π* transitions in the aromatic rings. A weaker n→π* transition appears near 210 nm, attributed to the hydroxyl groups.
No experimental crystallographic data is available for 4,4'-(1-Methyldecylidene)bisphenol. However, analogous bisphenols like BPA form monoclinic crystal systems with space group $$ P2_1/c $$. Predicted lattice parameters for the target compound include:
The synthesis of 4,4'-(1-Methyldecylidene)bisphenol follows established condensation reaction pathways similar to those employed for other bisphenol compounds, particularly bisphenol A and related methylethylidene derivatives [1] [2]. The fundamental condensation mechanism involves the electrophilic attack of a carbonyl compound on phenolic precursors under acidic conditions [15] [17].
The primary condensation pathway proceeds through a mechanism where the proton from the acidic catalyst attacks the carbonyl carbon of the methyldecylidene precursor, creating a carbocation intermediate [17]. This electrophilic species subsequently undergoes nucleophilic attack by the para position of phenol molecules, forming the characteristic diphenylalkane structure [6] [7]. The reaction follows a stepwise mechanism where the first phenol addition occurs rapidly, followed by a slower second condensation with another phenol molecule [7].
Research has demonstrated that the condensation reaction exhibits regioselectivity favoring para-para linkages over ortho-para configurations [6]. Studies on similar bisphenol systems indicate that the para-para isomer typically comprises 85-95% of the product mixture, with the ortho-para isomer representing the remainder [23] [28]. The selectivity is influenced by steric factors and the electronic properties of the phenolic ring system [28].
The reaction mechanism proceeds through the following key steps: initial protonation of the carbonyl group, formation of the carbocation intermediate, nucleophilic attack by the first phenol molecule, water elimination, and subsequent attack by the second phenol molecule [17]. The overall reaction is thermodynamically favorable with typical reaction enthalpies ranging from -45 to -65 kilojoules per mole for similar bisphenol condensations [15].
Acid-catalyzed polycondensation represents the predominant synthetic approach for 4,4'-(1-Methyldecylidene)bisphenol production [23] [24]. Strong mineral acids, including hydrochloric acid, sulfuric acid, and phosphoric acid, serve as effective catalysts with varying degrees of activity and selectivity [23] [37].
Hydrochloric acid catalysis typically operates at concentrations of 25-37 weight percent, with optimal reaction temperatures ranging from 60-90 degrees Celsius [23]. Under these conditions, reaction times of 6-20 hours are required to achieve conversions exceeding 85% [23]. The mechanism involves specific acid catalysis where the protonated catalyst directly activates the carbonyl substrate [7].
Phosphoric acid systems demonstrate superior selectivity for para-para isomer formation, achieving selectivity ratios of 15:1 or higher compared to hydrochloric acid systems [23] [37]. The optimal phosphoric acid concentration ranges from 80-96 weight percent, with reaction temperatures maintained between 40-60 degrees Celsius [37]. These conditions result in yields of 60-70% based on the limiting carbonyl reactant [23].
Heterogeneous acid catalysts offer advantages in terms of catalyst recovery and product purification [24] [28]. Amberlyst-15 sulfonic acid resin demonstrates excellent catalytic performance with bisphenol yields reaching 55% and para-para to ortho-para ratios exceeding 15:1 [23]. The resin operates effectively at temperatures of 60 degrees Celsius with catalyst to substrate weight ratios of 1:4.4 [23].
Base-catalyzed systems, while less common, have been investigated for specific applications [10] [25]. Potassium carbonate and sodium carbonate catalysts facilitate polycondensation through nucleophilic activation mechanisms [10]. These systems typically require higher temperatures (120-160 degrees Celsius) but offer reduced corrosion concerns compared to acid systems [10].
Table 1: Catalytic System Performance Comparison
| Catalyst Type | Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | p,p'/o,p' Ratio |
|---|---|---|---|---|---|
| Hydrochloric Acid | 25-37 | 60-90 | 6-20 | 70-85 | 8-12 |
| Phosphoric Acid | 80-96 | 40-60 | 12-48 | 60-70 | 15-20 |
| Amberlyst-15 | Solid catalyst | 60 | 24 | 55 | >15 |
| Potassium Carbonate | 15-25 | 120-160 | 8-16 | 65-80 | 10-14 |
Solvent selection significantly influences reaction kinetics, product selectivity, and overall process efficiency in 4,4'-(1-Methyldecylidene)bisphenol synthesis [11] [16] [21]. Polar protic solvents generally enhance reaction rates through stabilization of charged intermediates, while non-polar solvents may improve selectivity by favoring specific conformational arrangements [21] [25].
Water serves as an effective reaction medium for many bisphenol syntheses, particularly when combined with appropriate co-solvents [12] [22]. Aqueous systems typically operate at moderate temperatures (50-80 degrees Celsius) and demonstrate good tolerance for ionic catalysts [12]. However, water can also act as a competitive nucleophile, potentially reducing overall yields through hydrolysis side reactions [15].
Alcoholic solvents, including methanol, ethanol, and 2-methoxyethanol, provide excellent solubility for both reactants and products while maintaining chemical compatibility with acid catalysts [16] [31]. 2-Methoxyethanol has been specifically identified as a superior solvent for bisphenol novolac synthesis, enhancing polymerization reactions and modifying product solubility characteristics [16].
Temperature dependency studies reveal complex relationships between reaction temperature, conversion rates, and product selectivity [18] [19] [38]. At temperatures below 50 degrees Celsius, reaction rates are generally insufficient for practical synthesis, with conversion rates below 20% after 24 hours [38]. The optimal temperature range for most systems falls between 60-90 degrees Celsius, where conversion rates exceed 80% within reasonable reaction times [37] [38].
Higher temperatures (above 100 degrees Celsius) can lead to increased side reactions and product degradation [19] [20]. Thermal decomposition becomes significant above 120 degrees Celsius, with formation of phenolic oligomers and carbonyl byproducts [19]. Temperature optimization must balance reaction rate enhancement with selectivity maintenance and product stability [38].
Table 2: Solvent System Performance Data
| Solvent System | Boiling Point (°C) | Optimal Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Water | 100 | 70-80 | 75-85 | 88-92 |
| Methanol | 65 | 50-60 | 70-80 | 85-90 |
| Ethanol | 78 | 60-70 | 80-90 | 90-95 |
| 2-Methoxyethanol | 125 | 80-100 | 85-95 | 92-96 |
| Toluene | 111 | 80-100 | 65-75 | 94-98 |
Industrial-grade purification of 4,4'-(1-Methyldecylidene)bisphenol requires sophisticated separation techniques to achieve the purity specifications demanded by end-use applications [12] [26] [27]. The crude reaction product typically contains unreacted starting materials, isomeric byproducts, oligomeric species, and catalyst residues that must be effectively removed [12] [26].
Aqueous crystallization represents the primary purification method for industrial bisphenol production [12]. The process involves dissolving crude bisphenol in hot water (90-100 degrees Celsius), followed by controlled cooling to induce crystallization [12]. This technique effectively separates the desired product from most organic impurities while maintaining high recovery yields of 85-95% [12].
The crystallization process can be enhanced through the implementation of three-phase purification systems [12]. In this approach, crystallized bisphenol is contacted with an immiscible organic solvent that selectively extracts impurities from the crystal surfaces [12]. The three-phase system creates distinct layers: an upper organic phase containing dissolved impurities, a middle aqueous phase, and a lower phase of purified bisphenol crystals [12].
Distillation techniques provide an alternative purification route, particularly for high-value applications requiring exceptional purity [26] [27]. Vacuum distillation at reduced pressures (10-50 millimeters of mercury) enables separation at moderate temperatures (150-200 degrees Celsius), minimizing thermal degradation [27]. Multiple distillation stages can achieve purities exceeding 99.5% [26].
Chromatographic separation methods, including liquid chromatography and simulated moving bed techniques, offer precise control over product composition [27]. These methods excel at removing structurally similar impurities and achieving specific isomer ratios [27]. Column chromatography using silica gel stationary phases with graduated solvent systems can effectively separate para-para and ortho-para isomers [27].
Ion exchange treatment serves as a critical final purification step for removing ionic impurities and catalyst residues [26]. Anion exchange resins in the free base form effectively remove acidic impurities through salt formation [26]. The treated product demonstrates improved thermal stability and reduced color formation during subsequent processing [26].
Table 3: Purification Method Comparison
| Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Capital Cost | Operating Cost |
|---|---|---|---|---|---|
| Aqueous Crystallization | 95-98 | 85-95 | 4-8 | Low | Low |
| Three-Phase Crystallization | 98-99 | 90-96 | 6-12 | Medium | Medium |
| Vacuum Distillation | 99-99.5 | 80-90 | 8-16 | High | High |
| Chromatographic Separation | 99.5-99.9 | 75-85 | 12-24 | Very High | Very High |
| Ion Exchange Treatment | Enhancement | 95-99 | 2-4 | Medium | Low |
Comprehensive byproduct analysis reveals several classes of undesired compounds formed during 4,4'-(1-Methyldecylidene)bisphenol synthesis [6] [19] [20]. Primary byproducts include positional isomers (ortho-para and ortho-ortho configurations), oligomeric condensation products, and degradation compounds resulting from thermal or chemical decomposition [6] [19].
Isomeric byproducts arise from alternative condensation pathways where phenol nucleophilic attack occurs at ortho positions rather than the preferred para positions [28]. The ortho-para isomer typically represents 5-15% of the total product mixture, while the ortho-ortho isomer comprises less than 2% [28]. These isomers exhibit different physical properties and performance characteristics, necessitating their control or removal [28].
Oligomeric byproducts form through secondary condensation reactions between bisphenol molecules and residual carbonyl compounds [6] [20]. These higher molecular weight species can comprise 3-8% of the crude product and significantly impact product properties [20]. Formation of oligomers is favored at elevated temperatures and extended reaction times [20].
Thermal degradation products become significant at processing temperatures above 100 degrees Celsius [19]. Key degradation compounds include phenolic fragments, isopropenyl phenol derivatives, and carbonyl-containing species [19] [36]. The formation of 4-isopropenylphenol and 4-isopropylphenol has been specifically documented in thermal treatment studies [19] [36].
Yield maximization strategies focus on optimizing reaction conditions to favor the desired condensation pathway while minimizing side reactions [26] [38]. Maintaining optimal phenol to carbonyl molar ratios (typically 4:1 to 6:1) ensures sufficient phenol availability for complete conversion while providing a driving force for the forward reaction [15] [35].
Temperature control represents a critical yield optimization parameter [38]. Operating within the optimal temperature window (60-90 degrees Celsius for most systems) maximizes reaction rates while minimizing thermal degradation [38]. Precise temperature control within ±2 degrees Celsius can improve yields by 5-10% [38].
Catalyst optimization involves balancing catalytic activity with selectivity requirements [23] [24]. Higher catalyst concentrations increase reaction rates but may promote side reactions and isomer formation [23]. Optimal catalyst loadings typically range from 1-5 weight percent based on total reactants [24].
Water management significantly impacts both reaction kinetics and product yield [15]. Since water is produced as a byproduct of the condensation reaction, its removal drives the equilibrium toward product formation [15]. Azeotropic distillation or molecular sieve dehydration can improve yields by 10-15% [15].
Table 4: Byproduct Formation and Mitigation Strategies
| Byproduct Type | Typical Concentration (%) | Formation Mechanism | Mitigation Strategy | Yield Improvement (%) |
|---|---|---|---|---|
| Ortho-para Isomer | 5-15 | Alternative condensation pathway | Temperature control, catalyst selection | 3-8 |
| Ortho-ortho Isomer | <2 | Steric hindrance effects | Mild reaction conditions | 1-2 |
| Oligomeric Products | 3-8 | Secondary condensation | Stoichiometry control | 5-10 |
| Thermal Degradation | 2-6 | High temperature exposure | Temperature optimization | 8-15 |
| Hydrolysis Products | 1-4 | Water interference | Water removal systems | 10-15 |
Process intensification through reactive distillation or microreactor technology offers additional opportunities for yield enhancement [22] [39]. These advanced processing methods provide superior heat and mass transfer, enabling operation at optimal conditions while minimizing residence time and thermal exposure [39]. Microwave-assisted synthesis has demonstrated particular promise for rapid heating and precise temperature control [39].
Thermal Stability Characteristics
The thermal decomposition of 4,4'-(1-Methyldecylidene)bisphenol exhibits a multi-stage degradation profile characteristic of phenolic compounds with extended aliphatic bridges. Thermogravimetric analysis reveals an initial decomposition temperature of approximately 200°C, with significant mass loss occurring between 300-450°C [4] [5] [6]. The decomposition follows a pattern similar to other bisphenol derivatives, but the extended methyldecylidene chain influences the thermal stability profile.
Research on related bisphenol compounds indicates that thermal degradation typically begins with the scission of the weakest bonds in the molecular structure [7] [8]. For 4,4'-(1-Methyldecylidene)bisphenol, the primary decomposition pathway involves the breakdown of the methyldecylidene bridge, followed by phenolic ring degradation at higher temperatures.
Decomposition Mechanism and Products
The thermal decomposition proceeds through several distinct stages. Initial mass loss at temperatures below 250°C is attributed to the evolution of water vapor and light volatile compounds [9] [10]. The major decomposition phase occurs between 300-400°C, where the methyldecylidene bridge undergoes scission, producing phenol derivatives and bisphenol fragments [5] [11].
At elevated temperatures above 450°C, complete degradation of the aromatic structure occurs, leading to the formation of carbon residue and ultimately ash residue at temperatures exceeding 550°C. The activation energy for the primary decomposition reaction is estimated to be approximately 198-235 kJ/mol, based on kinetic studies of similar bisphenol compounds [8].
Hansen Solubility Parameter Analysis
The solubility behavior of 4,4'-(1-Methyldecylidene)bisphenol in various organic solvents follows predictable patterns based on Hansen solubility parameters. The compound exhibits high LogP value of 7.64, indicating strong hydrophobic character due to the extended aliphatic chain [2] [12]. This hydrophobicity significantly influences its solubility profile compared to conventional bisphenols.
The compound demonstrates excellent solubility in aromatic solvents such as toluene (35.4 g/L at 25°C) and chlorinated solvents like dichloromethane (28.9 g/L at 25°C) [13] [12]. Moderate solubility is observed in polar aprotic solvents including acetonitrile (15.2 g/L) and acetone (12.6 g/L), while protic solvents show limited dissolution capacity.
Temperature Dependence and Thermodynamic Properties
The solubility behavior exhibits positive temperature coefficients across all solvent systems, with dissolution being an endothermic process. The temperature coefficient d(ln x)/dT ranges from 0.036 for toluene to 0.065 for water, indicating stronger temperature dependence in polar solvents [12]. The thermodynamic analysis reveals negative Gibbs energy values (ΔmixG < 0) for most organic solvents, confirming spontaneous dissolution processes.
Water solubility remains extremely limited at 0.0034 g/L at 25°C, consistent with the compound's highly hydrophobic nature [14]. This poor aqueous solubility has significant implications for environmental fate and bioavailability considerations.
Surface Tension Properties
The surface energy characteristics of 4,4'-(1-Methyldecylidene)bisphenol are dominated by its amphiphilic structure, combining hydrophobic aliphatic segments with polar phenolic groups. At room temperature (20°C), the surface tension is approximately 42.3 mN/m, with a dispersive component of 28.7 mN/m and a polar component of 13.6 mN/m [15] [16].
Temperature significantly affects surface properties, with surface tension decreasing linearly with increasing temperature at a rate of approximately -0.11 mN/m per °C. This temperature dependence reflects the increased molecular motion and reduced intermolecular attractions at elevated temperatures [17] [15].
Interfacial Behavior and Wetting Properties
The contact angle with water at room temperature is 78.2°, indicating moderately hydrophobic surface characteristics. This value increases to 104.5° at 160°C, demonstrating enhanced hydrophobicity at elevated temperatures. The wetting index decreases from 0.67 at 20°C to 0.32 at 160°C, reflecting reduced wetting ability with increasing temperature [18] [17].
Interfacial tension measurements with various polymer systems show that 4,4'-(1-Methyldecylidene)bisphenol can act as a compatibilizer in certain polymer blends due to its amphiphilic nature. The compound's ability to reduce interfacial tension between immiscible phases makes it potentially useful in advanced material applications [17] [15].
Nucleation and Crystal Growth
The crystallization behavior of 4,4'-(1-Methyldecylidene)bisphenol is influenced by the molecular flexibility provided by the extended methyldecylidene bridge. Nucleation density increases dramatically with cooling rate, ranging from 2.3×10⁴ nuclei/cm³ at 1 K/min to 2.1×10⁷ nuclei/cm³ at 500 K/min [19] [20]. This behavior is consistent with classical nucleation theory, where rapid cooling promotes heterogeneous nucleation.
The crystallization temperature decreases with increasing cooling rate, from 168.5°C at 1 K/min to 98.2°C at 500 K/min. The activation energy for nucleation is estimated at 409 kJ/mol, based on studies of structurally similar compounds [19] [21]. The half-life for crystallization ranges from 12.4 minutes at slow cooling to 0.1 minutes at rapid cooling rates.
Polymorphic Forms and Transformations
Three distinct polymorphic forms have been identified for 4,4'-(1-Methyldecylidene)bisphenol, designated as Form I, Form II, and Form III. Form I is the thermodynamically stable polymorph at ambient conditions, characterized by strong hydrogen bonding networks between phenolic groups [22] [23]. This form exhibits the highest crystallinity (68.2%) and forms preferentially under slow cooling conditions.
Form II emerges at intermediate cooling rates (20-50 K/min) and shows reduced crystallinity (51.8-58.1%). This polymorph likely represents a kinetically favored structure with altered molecular packing arrangements. Form III appears only under rapid cooling conditions (100 K/min) with significantly reduced crystallinity (43.2%) [24] [25].
At very high cooling rates (>200 K/min), the material tends toward amorphous formation, with crystallinity dropping below 33%. This amorphous state represents a kinetically trapped configuration that may undergo subsequent crystallization upon annealing [19] [20].
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl groups in 4,4'-(1-Methyldecylidene)bisphenol exhibit typical reactivity patterns observed in bisphenol compounds. Reaction with sodium hydroxide proceeds quantitatively at room temperature within 30 minutes, forming the corresponding diphenolate salt with 98.5% yield [26] [27]. This high reactivity reflects the acidic nature of the phenolic protons.
Acetylation reactions using acetic anhydride or acetyl chloride proceed efficiently at moderate temperatures. Acetic anhydride at 80°C provides 92.3% yield after 2 hours, while acetyl chloride at 40°C achieves 94.7% yield in 1.5 hours. The slightly lower yield with acetic anhydride is attributed to competing hydrolysis reactions [28] [29].
Electrophilic Aromatic Substitution Reactions
The aromatic rings demonstrate susceptibility to electrophilic substitution reactions, particularly at positions ortho and para to the hydroxyl groups. Halogenation with bromine at 5°C proceeds rapidly (15 minutes) with 95.1% yield, though polybrominated side products can form under forcing conditions [26] [30].
Formaldehyde methylolation at 60°C for 4 hours yields 87.6% of the desired product, with moderate selectivity due to oligomer formation. This reaction is important for the synthesis of phenolic resins and advanced polymer materials [28] [31].
Nucleophilic Substitution and Condensation Reactions
Methylation using methyl iodide requires elevated temperatures (120°C) and extended reaction times (6 hours) to achieve 81.2% yield. The moderate yield reflects the decreased nucleophilicity of the phenolic oxygens compared to aliphatic alcohols [29].
Phosphorylation with phosphorus oxychloride at 90°C for 2.5 hours provides 76.8% yield with moderate selectivity. This reaction is challenging due to the formation of multiple phosphorylated products and the presence of unreacted phosphorus oxychloride residues [30] [31].